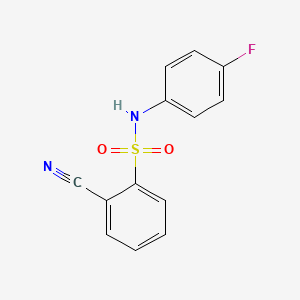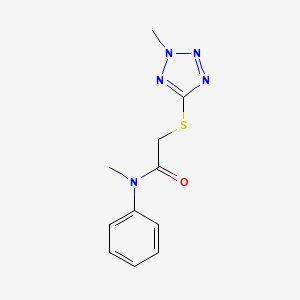![molecular formula C14H12ClN3O4S B5508343 N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5508343.png)
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a 4-chloro-3-nitrophenyl group and a 4-methylbenzenesulfonamide group connected through a methyleneamino linkage. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include:
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution at the chloro group.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(Salicylidene)-2-hydroxyaniline: Known for its antimicrobial activity.
Bis-Schiff-base derivatives of isatin: Exhibits significant antibacterial, antifungal, and antiviral activities.
Uniqueness
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S/c1-10-2-5-12(6-3-10)23(21,22)17-16-9-11-4-7-13(15)14(8-11)18(19)20/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIYVEUYHJJSNG-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one](/img/structure/B5508265.png)


![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea](/img/structure/B5508321.png)

![(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)
![2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5508339.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)

